molecular formula C6H9NO2 B2561017 (3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one CAS No. 2307771-40-8

(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one

Cat. No.: B2561017
CAS No.: 2307771-40-8
M. Wt: 127.143
InChI Key: VJKXIXOYJUBUMN-WHFBIAKZSA-N
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Description

(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one is a heterocyclic organic compound featuring a fused ring system composed of a furan and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino alcohol with a diester can lead to the formation of the desired compound through intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale manufacturing. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as crystallization or distillation to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce different alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler compounds like furan and pyrrolidinone, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3aS,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-c]pyrrol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-5-4(3-7-6)1-2-9-5/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKXIXOYJUBUMN-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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